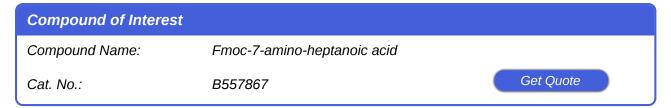


A Technical Guide to Fmoc-7-amino-heptanoic Acid in Synthetic Chemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-7-amino-heptanoic acid is a synthetic amino acid derivative that plays a crucial role in the fields of peptide synthesis and drug discovery. Its unique structural properties, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on a seven-carbon aliphatic chain, make it a versatile building block for creating complex biomolecules and targeted therapeutics. This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols associated with **Fmoc-7-amino-heptanoic acid**.

Core Properties of Fmoc-7-amino-heptanoic Acid

Fmoc-7-amino-heptanoic acid is primarily utilized for its ability to introduce a flexible spacer into peptide chains or to serve as a linker in more complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs).



Property	Value	References
CAS Number	127582-76-7	[1][2]
Molecular Formula	C22H25NO4	[1][2]
Molecular Weight	367.44 g/mol	[1]
Alternate Names	Fmoc-7-Ahp-OH	[1]
Appearance	White powder	
Purity	≥98%	[1]

Applications in Research and Drug Development

The primary applications of **Fmoc-7-amino-heptanoic acid** are in solid-phase peptide synthesis (SPPS) and as a linker in the synthesis of PROTACs.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Fmoc group serves as a temporary protecting group for the amine functionality. This allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. The lipophilic nature of the Fmoc group enhances the solubility of the protected amino acid in organic solvents commonly used in peptide synthesis.

PROTAC Linker Synthesis

Fmoc-7-amino-heptanoic acid is an important component in the construction of PROTACs.[3] [4][5][6][7][8] PROTACs are heterobifunctional molecules that can selectively target and degrade specific proteins within a cell. The 7-amino-heptanoic acid portion of the molecule acts as a flexible linker, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of this linker are critical for the proper orientation of the target protein and the E3 ligase, which is necessary to facilitate ubiquitination and subsequent degradation of the target protein.

Experimental Protocols

The following are generalized protocols for the use of **Fmoc-7-amino-heptanoic acid** in SPPS. The specific conditions may need to be optimized based on the peptide sequence and



the scale of the synthesis.

Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step in SPPS, exposing the amine for the next coupling reaction.

Reagents and Materials:

- · Fmoc-protected peptide-resin
- 20% piperidine in N,N-dimethylformamide (DMF)
- DMF

Procedure:

- Swell the Fmoc-protected peptide-resin in DMF.
- Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes at room temperature.[9][10] A common procedure involves two treatments: a shorter one of 1-5 minutes followed by a longer one of 15-20 minutes.
- Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvenepiperidine adduct.[9][10]
- Confirm the complete removal of the Fmoc group using a qualitative test, such as the Kaiser test.[9]

Amino Acid Coupling

Once the Fmoc group is removed, the next Fmoc-protected amino acid, in this case, **Fmoc-7-amino-heptanoic acid**, can be coupled to the growing peptide chain.

Reagents and Materials:

- · Deprotected peptide-resin
- Fmoc-7-amino-heptanoic acid



- Coupling reagent (e.g., HCTU, HATU, PyBOP)[11][12]
- Base (e.g., N,N-diisopropylethylamine DIPEA)[9][12]
- DMF

Procedure:

- In a separate vessel, dissolve Fmoc-7-amino-heptanoic acid (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HCTU, HATU, or PyBOP) in DMF.
 [9]
- Add a base, such as DIPEA (typically 6-10 equivalents), to the amino acid solution to activate the carboxylic acid.[9]
- Immediately add the activated Fmoc-7-amino-heptanoic acid solution to the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 30-120 minutes at room temperature.[9]
- After the reaction is complete, wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

Workflow and Pathway Diagrams

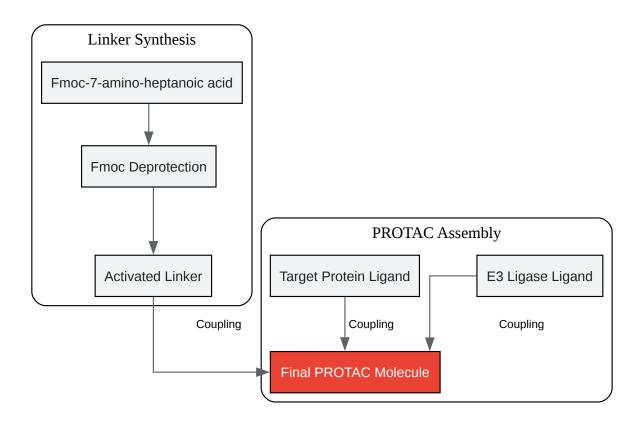
The following diagrams illustrate the key workflows and chemical transformations involving **Fmoc-7-amino-heptanoic acid**.



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Caption: Workflow for a single cycle of Solid-Phase Peptide Synthesis.





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Caption: Conceptual workflow for the synthesis of a PROTAC molecule.

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